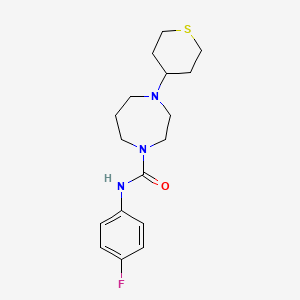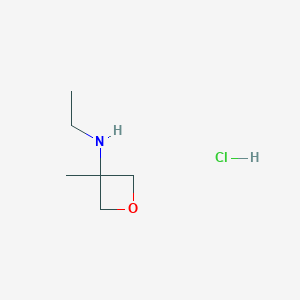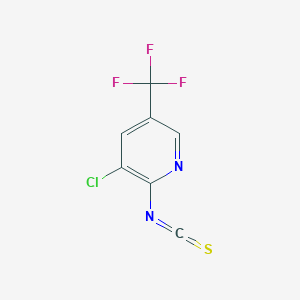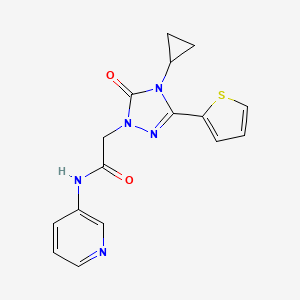![molecular formula C21H22N4O4S B2735219 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one CAS No. 897622-85-4](/img/no-structure.png)
5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one, also known as DSP-4, is a compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.
科学的研究の応用
Hydrogen Bonding in Proton-Transfer Compounds
Research by Smith et al. (2011) on the crystal structures of proton-transfer compounds involving sulfosalicylic acid and various aliphatic nitrogen Lewis bases, including piperazine, reveals the importance of hydrogen bonding in determining the structural features and stability of these compounds. This study suggests that similar compounds with piperazine structures may play a crucial role in the design of materials with specific crystal properties and hydrogen-bonding patterns, which could be significant in the development of new pharmaceuticals and materials science applications (Smith, Wermuth, & Sagatys, 2011).
Antimicrobial Activity and Molecular Modeling
Othman et al. (2019) conducted a study on the antimicrobial activity and molecular modeling of Schiff base derivatives, including those synthesized from sulfamerazine and piperonal. This research underscores the potential of piperazine derivatives in serving as a framework for developing new antimicrobial agents. The findings could imply that similar chemical structures might exhibit antimicrobial properties, guiding the development of novel therapeutics against resistant microbial strains (Othman, Al-Masoudi, Hama, & Hussain, 2019).
Arylpiperazine Derivatives as Serotonin Receptor Inhibitors
Research on arylpiperazine derivatives by Atanes et al. (2013) highlights the compound's ability to inhibit serotonin 5-HT7 receptor binding and cAMP signaling. This suggests the potential use of similar compounds in the treatment of conditions mediated by the serotonin receptor, such as depression, anxiety, and other psychiatric disorders. The study demonstrates the importance of structural modification in enhancing the potency and selectivity of pharmaceutical agents (Atanes, Lacivita, Rodríguez, Brea, Burgueño, Vela, Cadavid, Loza, Leopoldo, & Castro, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one' involves the reaction of 2-hydroxypyrimidine-4-one with 4-(diphenylmethyl)piperazine-1-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-hydroxypyrimidine-4-one", "4-(diphenylmethyl)piperazine-1-sulfonyl chloride", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxypyrimidine-4-one in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine, sodium hydroxide) to the solution.", "Step 2: Add 4-(diphenylmethyl)piperazine-1-sulfonyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound '5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one'." ] } | |
CAS番号 |
897622-85-4 |
分子式 |
C21H22N4O4S |
分子量 |
426.49 |
IUPAC名 |
5-(4-benzhydrylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N4O4S/c26-20-18(15-22-21(27)23-20)30(28,29)25-13-11-24(12-14-25)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2,(H2,22,23,26,27) |
InChIキー |
KDLJYKPPXPMWRZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CNC(=O)NC4=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amino]acetamide](/img/structure/B2735139.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2735142.png)
![3-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735143.png)
![1-[(3,5-difluorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2735145.png)

![N-(3-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2735147.png)
![1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2735150.png)


![N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide](/img/structure/B2735153.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2735157.png)
![N-(2-bromo-4-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735158.png)